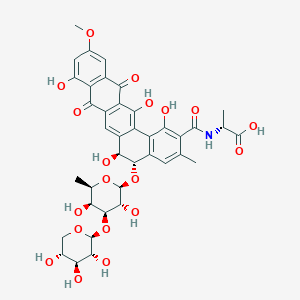
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl-4-O-(4,4’-dimethoxytrityl)butyrate, also known as DNPTB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of butyric acid and is commonly used as a substrate for enzyme assays due to its unique properties. DNPTB is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wirkmechanismus
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is hydrolyzed by esterases and lipases to release 2,4-dinitrophenol, which can be quantified spectrophotometrically. The hydrolysis of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate by esterases and lipases involves the nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the substrate, leading to the formation of an acyl-enzyme intermediate. The intermediate is then hydrolyzed by water to release the product and regenerate the catalytic serine residue.
Biochemische Und Physiologische Effekte
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is a widely used substrate for enzyme assays due to its unique properties. It has a high molar extinction coefficient, which makes it easy to quantify spectrophotometrically. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various enzyme assays. However, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate has some limitations for lab experiments. It is a synthetic compound that may not accurately mimic the natural substrates of esterases and lipases. Additionally, the assay may be affected by the presence of other compounds that may interfere with the hydrolysis of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate in scientific research. One potential direction is the development of new assays that use 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate as a substrate for other enzymes. For example, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate could be used as a substrate for proteases or phosphatases. Another potential direction is the development of new derivatives of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate that may have improved properties for enzyme assays. Additionally, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate could be used as a tool for the study of enzyme kinetics and mechanism of action. Overall, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is a versatile compound that has many potential applications in scientific research.
Synthesemethoden
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate can be synthesized by reacting 2,4-dinitrophenol with 4-O-(4,4’-dimethoxytrityl)butyric acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in anhydrous conditions and under nitrogen atmosphere to prevent hydrolysis of the intermediate products. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is commonly used as a substrate for enzyme assays, particularly for the measurement of esterase and lipase activity. 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is hydrolyzed by esterases and lipases to release 2,4-dinitrophenol, which can be quantified spectrophotometrically. This assay is widely used in the pharmaceutical industry for the screening of potential drug candidates that may inhibit esterase and lipase activity.
Eigenschaften
CAS-Nummer |
123658-23-1 |
|---|---|
Produktname |
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate |
Molekularformel |
C31H28N2O9 |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoate |
InChI |
InChI=1S/C31H28N2O9/c1-39-26-15-10-23(11-16-26)31(22-7-4-3-5-8-22,24-12-17-27(40-2)18-13-24)41-20-6-9-30(34)42-29-19-14-25(32(35)36)21-28(29)33(37)38/h3-5,7-8,10-19,21H,6,9,20H2,1-2H3 |
InChI-Schlüssel |
VGDVDUNAKOZZAO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
123658-23-1 |
Synonyme |
2,4-dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate DDTB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)

![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)








![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)
